molecular formula C20H25NO4 B12066067 6beta-Naltrexol-d4 CAS No. 1279034-32-0

6beta-Naltrexol-d4

Katalognummer: B12066067
CAS-Nummer: 1279034-32-0
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: JLVNEHKORQFVQJ-NCRVCFHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6beta-Naltrexol-d4, also known as 6beta-hydroxynaltrexone-d4, is a deuterium-labeled form of 6beta-Naltrexol. This compound is primarily used in nuclear magnetic resonance (NMR) imaging and is a neutral opioid antagonist. Unlike opioid inverse agonists such as naloxone and naltrexone, this compound does not produce opioid withdrawal symptoms .

Vorbereitungsmethoden

The preparation of 6beta-Naltrexol-d4 involves the deuterium labeling of 6beta-Naltrexol. This process typically includes the following steps:

Analyse Chemischer Reaktionen

6beta-Naltrexol-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Wirkmechanismus

6beta-Naltrexol-d4 exerts its effects by binding to opioid receptors, specifically the mu, kappa, and delta receptors. It acts as a neutral antagonist, meaning it blocks the receptors without activating them. This prevents the euphoric effects associated with opioid use and can help in the treatment of opioid addiction .

Vergleich Mit ähnlichen Verbindungen

6beta-Naltrexol-d4 is similar to other opioid antagonists such as naloxone and naltrexone. it is unique in that it is a neutral antagonist, whereas naloxone and naltrexone are inverse agonists. This means that this compound does not produce withdrawal symptoms, making it a more favorable option for certain applications .

Similar Compounds

Eigenschaften

CAS-Nummer

1279034-32-0

Molekularformel

C20H25NO4

Molekulargewicht

347.4 g/mol

IUPAC-Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i5D2,14D,18D

InChI-Schlüssel

JLVNEHKORQFVQJ-NCRVCFHNSA-N

Isomerische SMILES

[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

Kanonische SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.